molecular formula C27H23BrN2O2 B4886819 4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide CAS No. 5864-98-2

4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide

Cat. No.: B4886819
CAS No.: 5864-98-2
M. Wt: 487.4 g/mol
InChI Key: PXYOHTHIFFSTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinium core, a biphenyl group, and a benzylcarbamoyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide typically involves multiple steps, starting with the preparation of the biphenyl and pyridinium components. The biphenyl group can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst . The pyridinium core can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

The final step involves the coupling of the biphenyl and pyridinium components with the benzylcarbamoyl moiety. This can be achieved through a condensation reaction, where the benzylcarbamoyl chloride reacts with the biphenyl-pyridinium intermediate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylcarbamoyl)-1-[2-(biphenyl-4-yl)-2-oxoethyl]pyridinium bromide is unique due to its combination of a pyridinium core, a biphenyl group, and a benzylcarbamoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-1-[2-oxo-2-(4-phenylphenyl)ethyl]pyridin-1-ium-4-carboxamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2.BrH/c30-26(24-13-11-23(12-14-24)22-9-5-2-6-10-22)20-29-17-15-25(16-18-29)27(31)28-19-21-7-3-1-4-8-21;/h1-18H,19-20H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYOHTHIFFSTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386824
Record name STK027926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5864-98-2
Record name STK027926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.